molecular formula C9H19NOS B13248394 N-(3-ethoxypropyl)thiolan-3-amine

N-(3-ethoxypropyl)thiolan-3-amine

Cat. No.: B13248394
M. Wt: 189.32 g/mol
InChI Key: CZUXLVNIHCYJSY-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)thiolan-3-amine is a chemical compound with the molecular formula C9H19NOS and a molecular weight of 189.32 g/mol . It is characterized by the presence of a thiolane ring substituted with an ethoxypropyl group and an amine group. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of N-(3-ethoxypropyl)thiolan-3-amine typically involves the nucleophilic substitution reaction of thiolane derivatives with ethoxypropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-ethoxypropyl)thiolan-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-ethoxypropyl)thiolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)thiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The ethoxypropyl group and the thiolane ring contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

N-(3-ethoxypropyl)thiolan-3-amine can be compared with similar compounds such as:

  • N-(2-ethoxyethyl)thiolan-3-amine
  • N-(3-methoxypropyl)thiolan-3-amine
  • N-(3-ethoxypropyl)thiolan-2-amine

These compounds share structural similarities but differ in the position or nature of the substituents. The unique combination of the ethoxypropyl group and the thiolane ring in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

N-(3-ethoxypropyl)thiolan-3-amine

InChI

InChI=1S/C9H19NOS/c1-2-11-6-3-5-10-9-4-7-12-8-9/h9-10H,2-8H2,1H3

InChI Key

CZUXLVNIHCYJSY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1CCSC1

Origin of Product

United States

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